molecular formula C4H3IN2O2 B3118450 3-iodo-1H-pyrazole-4-carboxylic acid CAS No. 2384763-04-4

3-iodo-1H-pyrazole-4-carboxylic acid

Cat. No. B3118450
M. Wt: 237.98
InChI Key: ZJEIKHQPXRKFQJ-UHFFFAOYSA-N
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Description

“3-iodo-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C3H3IN2O2 . It is a solid substance at room temperature . It is used as an intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “3-iodo-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with an iodine atom at the 3-position and a carboxylic acid group at the 4-position . The exact structure can be determined using techniques such as X-ray single-crystal structure analysis .

Scientific Research Applications

Cyclization Reactions 3-Iodo-1H-pyrazole-4-carboxylic acid is useful in cyclization reactions to create new chemical structures. One research found that its derivatives can be converted into ester or amide derivatives, and further into pyrazolo[3,4-d]pyridazines, showcasing its role in the synthesis of complex heterocycles (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Synthesis of Heteroaryl Rings The acid plays a crucial role in the synthesis of heteroaryl rings. A study describes the Pd/C-mediated synthesis involving the regioselective construction of α-pyrone rings on a pyrazol moiety, demonstrating its utility in creating complex organic structures (Gorja, Rao Batchu, Ettam, & Pal, 2009).

Optical Nonlinearity Studies Some derivatives of 1H-pyrazole-4-carboxylic acid are explored for their optical nonlinearity, indicating potential applications in optical limiting technologies. This is particularly true for compounds with carboxylic acid groups and ester substituents (Chandrakantha et al., 2013).

Ligand Synthesis The synthesis of novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, including triazoles at various positions, demonstrates the acid's relevance in medicinal chemistry and metal complex catalysis. This includes joining pyrazole carboxylic acid fragments with different framework structures (Dalinger et al., 2020).

Safety And Hazards

“3-iodo-1H-pyrazole-4-carboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-iodo-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEIKHQPXRKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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